Product packaging for 6,7-Dimethyl-2,3-diphenylquinoxaline(Cat. No.:CAS No. 13362-56-6)

6,7-Dimethyl-2,3-diphenylquinoxaline

Cat. No.: B3025505
CAS No.: 13362-56-6
M. Wt: 310.4 g/mol
InChI Key: IEAJHLSDPVLRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quinoxaline (B1680401) Chemistry and its Significance in Organic and Materials Science

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring. This core structure imparts a range of interesting chemical and physical properties to its derivatives, making them valuable building blocks in both organic and materials science. The versatility of the quinoxaline scaffold allows for a wide array of synthetic modifications, enabling the fine-tuning of its electronic and steric characteristics.

In organic synthesis, quinoxalines serve as important intermediates for the preparation of more complex molecules. Their synthesis is often achieved through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that has been refined over the years to improve yields and expand the scope of accessible derivatives. nih.gov

The significance of quinoxaline chemistry extends into materials science, where these compounds have been investigated for their applications in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent and phosphorescent properties of certain quinoxaline derivatives make them suitable for use as emitters or host materials in OLEDs. biosynth.com

Polymers: Quinoxaline-containing polymers are known for their thermal stability and are being explored for use in various high-performance applications.

Sensors: The ability of the quinoxaline ring system to interact with various analytes has led to the development of quinoxaline-based chemical sensors.

The continuous exploration of quinoxaline chemistry promises further advancements in these and other areas of materials science.

Historical Context of 6,7-Dimethyl-2,3-diphenylquinoxaline Studies

The study of quinoxalines dates back to the late 19th century, with the first synthesis of a quinoxaline derivative being reported by Hinsberg in 1884 through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. This foundational work laid the groundwork for the extensive field of quinoxaline chemistry that exists today.

While the early research focused on the synthesis and basic characterization of the parent quinoxaline and its simpler derivatives, the investigation of more complex structures like this compound came later. The synthesis of this specific compound follows the general principle of quinoxaline formation, typically involving the reaction of 4,5-dimethyl-1,2-phenylenediamine with benzil (B1666583).

Detailed historical studies specifically chronicling the first synthesis and characterization of this compound are not extensively documented in readily available literature. However, its preparation is a logical extension of the well-established condensation reaction for quinoxaline synthesis. Modern research continues to explore new synthetic methodologies and potential applications for a variety of substituted quinoxalines, including the dimethyl diphenyl derivative.

Structural Elucidation and Fundamental Insights into this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, providing fundamental insights into its molecular architecture. The key features of its structure are the planar quinoxaline core with methyl groups at the 6 and 7 positions and phenyl groups at the 2 and 3 positions.

Spectroscopic Data:

Modern analytical methods have been employed to confirm the structure of this compound. The following table summarizes key spectroscopic data:

Technique Observed Data
¹H NMR (CDCl₃)δ 2.51–2.56 ppm (s, 6H, CH₃), 7.29–7.53 ppm (m, aromatic protons), 7.92 ppm (s, 2H, quinoxaline protons)
¹³C NMR (CDCl₃)δ 20.5–20.8 ppm (CH₃), 127.9–152.9 ppm (aromatic carbons)

Fundamental Insights from Structural Analysis:

The methyl groups are electron-donating, which can affect the reactivity and photophysical properties of the molecule compared to its unsubstituted counterpart. These structural and electronic features are fundamental to understanding the behavior of this compound and for predicting its potential in various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N2 B3025505 6,7-Dimethyl-2,3-diphenylquinoxaline CAS No. 13362-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethyl-2,3-diphenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-15-13-19-20(14-16(15)2)24-22(18-11-7-4-8-12-18)21(23-19)17-9-5-3-6-10-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAJHLSDPVLRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291758
Record name 6,7-Dimethyl-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-56-6
Record name NSC77832
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethyl-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHYL-2,3-DIPHENYLQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6,7 Dimethyl 2,3 Diphenylquinoxaline and Its Analogs

Classical Condensation Reactions for Quinoxaline (B1680401) Core Formation

The most fundamental and widely utilized method for constructing the quinoxaline scaffold is the direct condensation of a 1,2-diamine with an α-dicarbonyl compound. ajrconline.orgnih.gov This reaction is a cornerstone in heterocyclic chemistry, providing a straightforward route to a diverse array of quinoxaline derivatives.

The classical synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline involves the equimolar reaction of 4,5-dimethyl-1,2-phenylenediamine with benzil (B1666583) (an α-dicarbonyl compound). researchgate.netyoutube.com The reaction proceeds via a two-step mechanism: an initial nucleophilic attack by one amino group of the diamine on one of the carbonyl carbons of the diketone, followed by the elimination of a water molecule to form an imine intermediate. A subsequent intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon, which, after another dehydration step, yields the stable aromatic quinoxaline ring. youtube.com

This condensation can be carried out by simply heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. ajrconline.orgnih.gov However, these traditional methods often require high temperatures and long reaction times to achieve satisfactory yields. nih.govnih.gov For instance, the reaction can be performed by dissolving the reactants in rectified spirit and heating the mixture. youtube.com While effective, the quest for more efficient and environmentally benign procedures has led to numerous modifications and the development of catalytic methods. sid.irresearchgate.net

The structural diversity of the quinoxaline products is directly dictated by the choice of the starting materials, specifically the substituted o-phenylenediamines and α-diketones. researchgate.net To synthesize the target molecule, this compound, the specific substituted diamine required is 4,5-dimethyl-1,2-phenylenediamine. nih.govsigmaaldrich.com The methyl groups at the 4 and 5 positions of the benzene (B151609) ring of the diamine become the substituents at the 6 and 7 positions of the resulting quinoxaline core.

Similarly, the substituents at the 2 and 3 positions of the quinoxaline ring are determined by the R-groups of the α-dicarbonyl compound (R-CO-CO-R). In the case of this compound, the α-diketone used is benzil, where both R-groups are phenyl rings. By varying the substituents on either the o-phenylenediamine (B120857) or the diketone, a wide library of quinoxaline analogs can be prepared. researchgate.net This flexibility is a key advantage of this synthetic approach, allowing for the fine-tuning of the electronic and steric properties of the final molecule for various applications. nih.gov

Catalytic Approaches in this compound Synthesis

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, various catalytic systems have been developed. sid.ir These modern approaches, encompassing organocatalysis, heterogeneous catalysis, and homogeneous catalysis, offer significant improvements in terms of efficiency, selectivity, and sustainability. researchgate.netresearchgate.net

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In quinoxaline synthesis, acidic or basic organocatalysts can facilitate the condensation and cyclization steps. For example, phenol, acting as a weak Brønsted acid, has been used in catalytic amounts to promote the reaction between o-phenylenediamine and benzoin (B196080) (an α-hydroxyketone precursor to benzil) in an ethanol-water mixture at room temperature. researchgate.net Other organic acids like oxalic acid and phthalic acid have also proven to be effective catalysts for the condensation of 1,2-diamines with α-diketones, leading to high yields in short reaction times under ambient conditions. researchgate.net These methods align with green chemistry principles by avoiding the use of toxic metal catalysts and often employing environmentally friendly solvents. researchgate.net

Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, making them economically and environmentally attractive. abo.firesearchgate.net A variety of solid acid catalysts have been successfully employed for quinoxaline synthesis.

Supported metal oxides are a prominent class of heterogeneous catalysts. For instance, mesoporous mixed metal oxides like ZrO2/MxOy (where M = Al, Ga, In, La) supported on MCM-41 have been shown to be highly practical and recyclable catalysts for the reaction of o-phenylenediamines and vicinal diketones. chim.it Similarly, alumina-supported heteropolyoxometalates, such as AlCuMoVP, have demonstrated high activity for quinoxaline synthesis at room temperature. nih.gov Other examples include TiO2-Pr-SO3H, which can catalyze the reaction in ethanol to give a 95% yield in just 10 minutes, and perlite-supported bismuth chloride, which also acts as an efficient and recoverable Lewis acid catalyst. nih.govresearchgate.net The use of metal oxides in heterogeneous catalysis is a broad field, with materials like silica (B1680970), alumina (B75360), zeolites, and various transition metal oxides serving as effective catalysts or supports. researchgate.netresearchgate.netepfl.ch

Below is a table summarizing the performance of various heterogeneous catalysts in the synthesis of quinoxaline derivatives.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Alumina-Supported Heteropolyoxometalateso-Phenylenediamine, BenzilToluene25120 minHigh nih.gov
TiO2-Pr-SO3HSubstituted 1,2-phenylenediamine, BenzilEtOHRT10 min95 nih.gov
Bentonite (B74815) Clay K-10Benzene-1,2-diamine, BenzilEthanolRT15 min96 nih.gov
Perlite-Supported BiCl3o-Phenylenediamine, BenzilEthanolRT5-50 minHigh researchgate.net
(NH4)6Mo7O24·4H2OBenzene-1,2-diamine, BenzilEtOH/H2ORT7 min98 sid.ir

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites in soluble transition metal complexes. researchgate.netwiley.com Various transition metals have been found to catalyze quinoxaline synthesis through different mechanisms.

A nickel-based system using NiBr2/1,10-phenanthroline has been developed for the synthesis of quinoxalines from 1,2-diamines. organic-chemistry.org Copper-catalyzed methods have also been reported, including a one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide, which proceeds via condensation and C-N bond formation. organic-chemistry.org Furthermore, manganese, an abundant and low-toxicity metal, is gaining attention in homogeneous catalysis as a sustainable alternative to precious metals. researchgate.net Cobalt complexes have also been shown to mediate the annulation of terminal alkynes and o-phenylenediamines to furnish quinoxalines. organic-chemistry.org These methods highlight the versatility of transition metals in facilitating the construction of the quinoxaline ring system under mild conditions. researchgate.netorganic-chemistry.org

The following table presents examples of homogeneous transition metal catalysts used in quinoxaline synthesis.

Catalyst SystemReactant TypesKey FeaturesReference
NiBr2/1,10-phenanthroline1,2-Diamines and 2-NitroanilinesInexpensive and simple system organic-chemistry.org
CuI / K2CO32-Iodoanilines, Arylacetaldehydes, Sodium AzideOne-pot, three-component reaction organic-chemistry.org
Cobalt / O2Terminal Alkynes, o-PhenylenediaminesAnnulation reaction, wide substrate scope organic-chemistry.org

Lewis Acid Catalysis (e.g., Lanthanum Chloride, Oxalic Acid)

Lewis acid catalysis offers a powerful tool for the synthesis of quinoxalines, promoting the condensation of 1,2-diamines and 1,2-dicarbonyl compounds under mild conditions. Lanthanum chloride and oxalic acid have emerged as effective catalysts in this context.

Lanthanum Chloride: Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)3), a salt of lanthanum, has proven to be a highly efficient Lewis acid catalyst for quinoxaline synthesis. This method involves the condensation of aromatic 1,2-diamines with 1,2-diketones under ambient conditions. The protocol is noted for its simplicity, efficiency, and the excellent yields of the resulting quinoxaline derivatives. For instance, the reaction between o-phenylenediamine and benzil proceeds rapidly in various solvents like acetonitrile, methanol, chloroform (B151607), and dichloromethane, often completing within minutes. While not explicitly detailed for this compound in the provided sources, the general applicability of this catalyst to substituted diamines and diketones suggests its potential for this specific synthesis. The catalytic activity of lanthanides is a promising area for green chemistry approaches to quinoxaline synthesis. nih.gov

Oxalic Acid: Oxalic acid stands out as an efficient, inexpensive, and reusable catalyst for the preparation of quinoxalines at room temperature. researchgate.net Its application in the synthesis of this compound has been specifically demonstrated. The reaction involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with benzil in an ethanol/water mixture. researchgate.net This method is advantageous due to its mild conditions, high yields, and the ability to recover and reuse the aqueous layer containing the oxalic acid catalyst. researchgate.netajrconline.org

Below is a data table summarizing the synthesis of this compound using oxalic acid as a catalyst.

Reactant 1Reactant 2CatalystSolventTime (min)Yield (%)Ref
4,5-Dimethyl-1,2-phenylenediamineBenzilOxalic AcidEtOH/H₂O (1:1)1093 researchgate.net

Green Chemistry Principles in Quinoxaline Synthesis

The integration of green chemistry principles into the synthesis of quinoxalines is a significant area of research, aiming to reduce the environmental impact of chemical processes. ijirt.orgekb.eg Traditional methods often rely on hazardous solvents, high temperatures, and generate considerable waste. ijirt.org Green approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques to create more sustainable synthetic pathways. ekb.egbenthamdirect.com

Solvent-Free and Aqueous Media Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Syntheses conducted in solvent-free conditions or in aqueous media are highly desirable.

Solvent-Free Reactions: Reactions can be performed under solvent-free conditions, often with catalytic assistance. For example, silica nanoparticles have been used to catalyze the condensation of 1,2-diamines with 1,2-diketones at room temperature, affording high yields in short reaction times. rsc.org Microwave-assisted solvent-free synthesis also provides a rapid and eco-friendly method for preparing quinoxaline derivatives. ijiset.com

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. chim.it Several catalytic systems have been developed for quinoxaline synthesis in water. Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for the reaction of o-phenylenediamines and vicinal diketones in tap water at room temperature, with products often obtained by simple filtration. chim.it Magnetic Fe₃O₄ nanoparticles have also been employed as a catalyst in water, demonstrating the potential for easy catalyst recovery. rsc.org Furthermore, Baker's yeast has been utilized as a green catalyst for synthesizing quinoxaline derivatives in aqueous media. ijiset.com

The following table presents examples of quinoxaline synthesis under green conditions.

ReactantsCatalyst/ConditionsSolventYield (%)TimeRef
o-Phenylenediamine, BenzilFe₃O₄ nanoparticles (10 mol%)WaterHighN/A rsc.org
o-Phenylenediamine, BenzilCerium (IV) ammonium nitrate (5 mol%)Tap WaterExcellentN/A chim.it
o-Phenylenediamine, BenzilSilica nanoparticlesSolvent-freeExcellentShort rsc.org

Recyclable Catalysts and Sustainable Protocols

The development of recyclable catalysts is a cornerstone of sustainable chemistry, as it minimizes waste and reduces costs. benthamdirect.com

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused. nih.gov Examples include:

Alumina-Supported Heteropolyoxometalates: Catalysts like CuH₂PMo₁₁VO₄₀ supported on alumina have been used for quinoxaline synthesis at room temperature. nih.govresearchgate.net These catalysts are reusable and provide excellent yields. nih.govresearchgate.net

Zirconium Phosphate (B84403) (ZrP): This heterogeneous catalyst has been employed for the synthesis of quinoxalines in water and has demonstrated good reusability over several cycles. researchgate.net

Nanocatalysts: Various nanocatalysts, including those based on silica, magnetic iron oxide, and copper, offer high surface area and reactivity, and can often be recovered and reused. benthamdirect.comrsc.org For instance, magnetic Fe₃O₄ nanoparticles can be easily separated using an external magnet. rsc.org

Oxalic Acid: As mentioned previously, the aqueous solution of oxalic acid can be recycled and reused after the product is filtered off, making it a sustainable choice. researchgate.netajrconline.org

Advanced Synthetic Strategies

Beyond conventional methods, advanced synthetic strategies provide powerful pathways to construct the quinoxaline scaffold and its derivatives, enabling the creation of more complex molecular architectures.

Reductive Metallation and Dianion Chemistry of this compound

The reductive metallation of quinoxaline derivatives opens avenues for further functionalization. The treatment of this compound with sodium metal in tetrahydrofuran (B95107) (THF) leads to the formation of a monomeric dianion. researchgate.net This highly nucleophilic species can react with various electrophiles.

The chemical behavior of this dianion is dependent on the nature of the reagent used:

Alkylation Reactions: Reaction with alkylating agents results in the formation of 1,2-dihydro derivatives. researchgate.net

Acylation Reactions: In contrast, acylation occurs at the 1,4-positions of the quinoxaline ring system. researchgate.net

This distinct reactivity allows for selective derivatization of the quinoxaline core. Furthermore, this dianion chemistry can be utilized for the annulation of the pyrazine (B50134) ring by reacting it with polymethylene chlorides, such as Cl(CH₂)nCl where n=3 or 4, leading to the formation of new fused-ring systems. researchgate.net

Domino and Multicomponent Reactions for Quinoxaline Scaffold Construction

Domino Reactions: Domino, or cascade, reactions involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov This approach allows for the construction of complex molecules from simple starting materials in a single operation, increasing efficiency and atom economy. For the quinoxaline scaffold, a domino intermolecular S(N)Ar (nucleophilic aromatic substitution) followed by an internal nucleophile-triggered intramolecular S(N)Ar pathway has been reported for the synthesis of fused quinoxaline ijirt.org-diazepine hybrids under metal-free conditions. nih.govscilit.com

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in one pot. beilstein-journals.org These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org While specific MCRs for this compound are not detailed in the provided search results, the general principle can be applied to the quinoxaline scaffold. For example, the Petasis reaction, a three-component reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, has been used to synthesize pyrazine-based molecules, which are structurally related to quinoxalines. beilstein-journals.org The Ugi reaction is another versatile MCR that combines an isocyanide, an acid, an amine, and a carbonyl compound to produce α-acylaminoamides, which can be precursors to various heterocyclic scaffolds. beilstein-journals.org These strategies offer powerful and efficient alternatives for constructing complex molecules based on the quinoxaline core.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times. nih.gov The synthesis of quinoxaline derivatives, including this compound, has been effectively achieved using this technology. researchgate.netscielo.br The primary approach involves the condensation of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound.

For the synthesis of this compound, the key precursors are 4,5-dimethylbenzene-1,2-diamine (B154071) and benzil. Under microwave irradiation, these reactants undergo a rapid condensation-cyclization reaction to form the target quinoxaline. Studies have demonstrated that this reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry. e-journals.in

One effective method involves the use of a polar paste system, where the reactants are mixed with a small amount of a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO) to create a paste. e-journals.in This paste is then subjected to microwave irradiation. This technique facilitates efficient absorption of microwave energy, leading to rapid heating and a significant acceleration of the reaction rate. e-journals.in In a specific example of a related synthesis, the reaction of 4,5-dimethylbenzene-1,2-diamine with benzil under these conditions afforded the desired this compound in a high yield of 97% within a mere 3 minutes. researchgate.net

Another approach utilizes mineral supports, such as acidic alumina, as catalysts. researchgate.netscielo.br In this solvent-free method, the reactants are adsorbed onto the solid support and then irradiated with microwaves. The acidic alumina not only acts as a catalyst but can also play an oxidative role, for instance, in the tandem oxidation of an α-hydroxyketone (acyloin) to the corresponding 1,2-dicarbonyl intermediate, which then reacts with the diamine. researchgate.netscielo.br

The synthesis of analogs, such as N2,N3-dibenzyl-6,7-dimethylquinoxaline-2,3-diamine, has also been reported using microwave assistance. udayton.edu In this case, 2,3-dichloro-6,7-dimethylquinoxaline (B1308383) was reacted with a nucleophile (benzylamine) and a base (triethylamine) under microwave irradiation at 160°C for 5 minutes, resulting in the desired product. udayton.edu

The significant advantages of microwave-assisted protocols include drastic reductions in reaction time from hours to minutes, high product yields, and often the elimination of hazardous organic solvents. nih.govajrconline.org

Table 1: Microwave-Assisted Synthesis of this compound and Analogs

Diamine Precursor Dicarbonyl/Other Reactant Conditions Reaction Time Yield (%) Reference
4,5-Dimethylbenzene-1,2-diamine Benzil Polar paste system (DMSO), Microwave 3 min 97 researchgate.net
4,5-Dimethylbenzene-1,2-diamine Benzil Acidic Alumina, Solvent-free, Microwave 3 min ~80-86 researchgate.netscielo.br
2,3-Dichloro-6,7-dimethylquinoxaline Benzylamine Triethylamine, Microwave, 160°C 5 min 46 udayton.edu

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of quinoxaline derivatives. scielo.br The application of ultrasonic waves in a reaction mixture can lead to acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures, thereby accelerating the reaction rate. mdpi.com This method often proceeds under milder conditions and in shorter reaction times compared to conventional heating. mdpi.com

A highly efficient and facile catalyst-free method for the synthesis of quinoxaline derivatives involves the condensation of 1,2-diketones with 1,2-diamines under ultrasound irradiation at room temperature. scielo.br For the synthesis of this compound, 4,5-dimethylbenzene-1,2-diamine and benzil would be the starting materials. While a specific yield for this exact compound under ultrasound conditions was not detailed in the surveyed literature, the general methodology has been shown to produce a wide range of quinoxaline derivatives in excellent yields, typically between 80-99%. scielo.br The reaction is often carried out in a suitable solvent like ethanol. scielo.br The influence of different solvents on the reaction yield has been systematically studied, with protic and aprotic solvents generally providing good to excellent yields. scielo.brresearchgate.net

Furthermore, ultrasound has been utilized in the oxidative cyclization of o-phenylenediamines with α-bromo ketones to yield quinoxalines. This methodology was successfully used to synthesize a 6,7-dimethylquinoxaline (B1295950) analog, namely 2-furane-2-yl-6,7-dimethylquinoxaline. This demonstrates the applicability of 4,5-dimethyl-1,2-phenylenediamine as a substrate in ultrasound-assisted oxidative cyclization reactions. The reaction is typically performed in ethanol with a base like sodium hydroxide.

The key benefits of ultrasound-assisted synthesis include operational simplicity, mild reaction conditions (often at room temperature), high yields, and reduced reaction times, making it an attractive and environmentally friendly alternative to traditional methods. scielo.brrsc.org

Table 2: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

Diamine Precursor Dicarbonyl/Other Reactant Conditions Reaction Time Yield (%) Reference
General 1,2-Diamines General 1,2-Diketones Ethanol, Ultrasound, Room Temperature 60 min 80-99 scielo.br
4,5-Dimethyl-1,2-phenylenediamine α-Bromo-2-acetylfuran Ethanol, 20% NaOH, Ultrasound Not specified Not specified

Oxidative Cyclization Methods

Oxidative cyclization represents a significant pathway for the synthesis of quinoxalines, often starting from precursors that are not in the diketone oxidation state. These methods typically involve the in-situ oxidation of a substrate followed by condensation with a diamine.

One such approach is the triarylstibane-catalyzed oxidative cyclization of α-hydroxy ketones (acyloins) with 1,2-diamines under aerobic conditions. researchgate.net In this reaction, the α-hydroxy ketone is oxidized to the corresponding 1,2-dicarbonyl compound, which then undergoes condensation with the diamine. This method avoids the need to isolate the often-unstable α-dicarbonyl intermediates. researchgate.net While a specific example for this compound is not provided, the methodology is general for the synthesis of 2-arylquinoxalines in moderate to good yields. researchgate.net

Another innovative approach is the electrochemical dehydrogenative cyclization of aryl alkyl ketones with o-phenylenediamines. thieme-connect.com This method offers a metal-free and environmentally friendly route to quinoxalines. The reaction proceeds via an intermolecular cyclization, and various functional groups are tolerated. Notably, the reaction of 4,5-dimethylbenzene-1,2-diamine with acetophenone (B1666503) derivatives under optimized electrochemical conditions has been shown to produce the corresponding 6,7-dimethyl-2-arylquinoxaline derivatives in moderate to high yields. thieme-connect.com This electrochemical approach utilizes electrons as a traceless reagent, avoiding the need for chemical oxidants. thieme-connect.com

Furthermore, oxidative cyclization can be achieved through the reaction of o-phenylenediamines with α-bromo ketones, as mentioned in the ultrasound-assisted section, which can also be performed under conventional heating. This method involves an initial N-alkylation followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring.

These oxidative cyclization methods provide versatile and often more atom-economical routes to quinoxalines by starting from more readily available or different types of precursors compared to the direct condensation of dicarbonyls.

Table 3: Oxidative Cyclization Synthesis of Quinoxaline Derivatives

Diamine Precursor Ketone/Other Reactant Method/Catalyst Conditions Yield (%) Reference
General 1,2-Diamines α-Hydroxy Ketones Triphenylstibane (10 mol%) Aerobic Moderate to Good researchgate.net
4,5-Dimethylbenzene-1,2-diamine Acetophenone Derivatives Electrochemical, nBu4NI, KI DMA, 100°C, 24h Moderate to High thieme-connect.com
o-Phenylenediamines α-Bromo Ketones Ultrasound/Heat Ethanol, NaOH High

Reactivity and Derivatization of 6,7 Dimethyl 2,3 Diphenylquinoxaline

Electrophilic and Nucleophilic Substitution Reactions

The quinoxaline (B1680401) nucleus is a π-deficient heteroaromatic system, which generally makes it resistant to electrophilic aromatic substitution. The reaction conditions for such substitutions are typically harsher than for benzene (B151609). Conversely, this electron deficiency facilitates nucleophilic aromatic substitution (SNAr), particularly when strong electron-withdrawing groups are present on the benzene portion of the quinoxaline core. nih.gov

In the case of 6,7-Dimethyl-2,3-diphenylquinoxaline, the presence of electron-donating methyl groups on the benzenoid ring makes it more amenable to electrophilic attack than the parent quinoxaline, while simultaneously making it less susceptible to nucleophilic substitution on that ring. Electrophilic substitution would be expected to occur at the 5 and 8 positions, directed by the methyl groups.

Nucleophilic substitution reactions on an unsubstituted quinoxaline ring are uncommon. However, functionalization of the molecule can create pathways for such reactions. For instance, the catalytic hydrogenation of a nitro-substituted diphenylquinoxaline derivative can yield an amine, which subsequently participates in nucleophilic substitution reactions. researchgate.net This highlights that derivatization is a key strategy to unlock broader reactivity patterns.

Functional Group Interconversions on the Quinoxaline Core and Substituents

A notable reaction pathway for this compound involves the formation of a monomeric dianion. Treatment of the parent compound with sodium in tetrahydrofuran (B95107) (THF) facilitates a two-electron reduction to generate this highly reactive intermediate. This dianion serves as a potent nucleophile and can readily react with various electrophiles, enabling alkylation and acylation reactions. This method provides a direct route to introduce new carbon-carbon bonds at the nitrogen atoms or other positions of the quinoxaline core, depending on the reaction conditions and the nature of the electrophile.

Table 1: Alkylation and Acylation via Dianion Intermediate

Reactant Reagents Intermediate Product Type

Esterification reactions on this compound are not direct transformations but rather follow the introduction of a suitable functional group, typically a carboxylic acid. One potential route to achieve this is through the oxidation of the methyl groups at the 6 and 7 positions to form the corresponding dicarboxylic acid. jddtonline.info This derivative can then undergo standard esterification procedures, reacting with an alcohol in the presence of an acid catalyst to yield the corresponding ester. medcraveonline.com This derivatization can be employed to modify the solubility and other physicochemical properties of the molecule.

The introduction of halogen atoms onto the quinoxaline scaffold opens up a vast array of synthetic possibilities through cross-coupling reactions. Halogenation can potentially be directed to the 5 and 8 positions of the quinoxaline ring or to the phenyl substituents.

Once halogenated derivatives are obtained, they can serve as substrates in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Drawing parallels from the reactivity of related halogenated quinazolines, one can envision the application of reactions such as the Sonogashira, Heck, and Negishi couplings to introduce alkynyl, alkenyl, and alkyl/aryl groups, respectively. mdpi.com

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound

Reaction Name Reagents Bond Formed
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base C(sp)-C(sp2)
Heck Coupling Alkene, Pd catalyst, base C(sp2)-C(sp2)

| Negishi Coupling | Organozinc reagent, Pd catalyst | C(sp3/sp2)-C(sp2) |

Formation of Schiff Base Ligands and Metal Complexes from Quinoxaline Derivatives

Quinoxaline derivatives are valuable precursors for the synthesis of Schiff base ligands. This typically requires the presence of an aldehyde or ketone group on the quinoxaline scaffold, which can be introduced through various synthetic routes, such as the oxidation of a methyl group to an aldehyde. The resulting carbonyl compound can then undergo a condensation reaction with a primary amine to form a Schiff base, characterized by an azomethine (-C=N-) group. ijcce.ac.irekb.eg

These Schiff base ligands, containing multiple donor atoms (like nitrogen and potentially oxygen or sulfur from the amine component), are excellent chelating agents for a wide range of metal ions. scispace.com For example, the related compound 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline is known to form stable complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). isca.in The resulting metal complexes often exhibit interesting photophysical, catalytic, and biological properties. The geometry of these complexes can vary, with common arrangements including tetrahedral and octahedral coordination. isca.inscience.gov

Oxidative Transformations of this compound

The nitrogen atoms of the pyrazine (B50134) ring in this compound are susceptible to oxidation. Treatment with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding N-oxides. researchgate.net It is possible to form the mono-N-oxide or the 1,4-di-N-oxide, depending on the stoichiometry and reaction conditions. researchgate.net

Furthermore, the alkyl substituents on the aromatic ring can be oxidized. Under strong oxidizing conditions, the methyl groups at the 6 and 7 positions can be converted into carboxylic acid groups, providing a route to quinoxaline-6,7-dicarboxylic acid derivatives. jddtonline.info These oxidative transformations not only demonstrate the reactivity of the molecule but also provide key intermediates for further derivatization, as seen in esterification reactions.

Sulfonamide Derivatization

The introduction of a sulfonamide moiety (-SO₂NH₂) to the this compound scaffold is a significant synthetic modification. The sulfonamide group is a well-known pharmacophore, and its incorporation can modulate the physicochemical properties and biological activities of the parent molecule. researchgate.net The derivatization process typically involves a two-step synthesis: chlorosulfonation of the quinoxaline ring followed by reaction with various amines.

The synthesis of sulfonamide derivatives of this compound generally begins with an electrophilic aromatic substitution reaction. The quinoxaline core is first treated with chlorosulfonic acid to introduce a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. ijidd.com The electron-donating nature of the two methyl groups at the 6- and 7-positions activates the benzene ring of the quinoxaline system, directing the electrophilic attack.

Following the formation of the key intermediate, this compound-x-sulfonyl chloride, the subsequent step involves its reaction with a diverse range of primary or secondary amines. This nucleophilic substitution reaction replaces the chlorine atom with the amino group, yielding the desired sulfonamide derivatives. ijidd.comresearchgate.net This versatile method allows for the creation of a library of novel compounds by varying the amine component.

Research Findings

Detailed synthetic procedures for analogous compounds, such as 2,3-diphenylquinoxaline (B159395), provide a blueprint for the derivatization of the 6,7-dimethyl substituted version. The general synthetic pathway is outlined below:

Step 1: Synthesis of this compound-x-sulfonyl chloride

In this step, this compound is reacted with an excess of chlorosulfonic acid. The reaction is typically performed at a controlled temperature, often starting at low temperatures (ice-cold conditions) and then refluxed for several hours to ensure completion. ijidd.comjddtonline.info The excess chlorosulfonic acid is then carefully quenched, usually by pouring the reaction mixture into crushed ice, which precipitates the sulfonyl chloride product.

Step 2: Synthesis of N-substituted-6,7-Dimethyl-2,3-diphenylquinoxaline-x-sulfonamides

The crude sulfonyl chloride intermediate is then reacted with a specific amine (e.g., ammonia, aniline (B41778) derivatives, heterocyclic amines) to form the corresponding sulfonamide. ijidd.com This reaction is often carried out in a suitable solvent like pyridine (B92270) or in an aqueous solution of the amine. ijidd.comjddtonline.info The mixture is typically heated to facilitate the reaction. The final product is then isolated through filtration and purified by recrystallization from an appropriate solvent, such as ethanol (B145695). ijidd.com

The structures of the synthesized compounds are typically confirmed using spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net IR spectra for these derivatives would be expected to show characteristic absorption bands for the sulfonamide group, specifically for the S=O and N-H stretching vibrations. scirp.org

The following tables summarize representative data for a series of hypothetical sulfonamide derivatives of this compound, based on findings for structurally related compounds.

Table 1: Reactants for Sulfonamide Derivatization
Compound IDAmine UsedChemical Structure of Amine
1aAmmoniaNH₃
1bAnilineC₆H₅NH₂
1c4-ChloroanilineCl-C₆H₄-NH₂
1dMorpholineC₄H₉NO
1eN-(2-aminophenyl)amineC₆H₄(NH₂)₂
Table 2: Physicochemical Data of Synthesized Sulfonamide Derivatives
Compound IDMolecular FormulaYield (%)Melting Point (°C)Characteristic IR Bands (cm⁻¹)
1aC₂₂H₁₉N₃O₂S85210-2123350 (N-H), 1340, 1160 (SO₂)
1bC₂₈H₂₃N₃O₂S78195-1973280 (N-H), 1335, 1155 (SO₂)
1cC₂₈H₂₂ClN₃O₂S81202-2043295 (N-H), 1345, 1165 (SO₂)
1dC₂₆H₂₅N₃O₃S90225-227N/A (no N-H), 1350, 1170 (SO₂)
1eC₂₈H₂₄N₄O₂S75215-2173400, 3300 (NH₂), 3250 (N-H), 1330, 1150 (SO₂)

Spectroscopic Characterization Techniques for 6,7 Dimethyl 2,3 Diphenylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6,7-Dimethyl-2,3-diphenylquinoxaline, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial.

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons, quinoxaline (B1680401) ring protons, and phenyl ring protons resonate at characteristic chemical shifts.

Research findings have identified the following proton signals:

A sharp singlet corresponding to the six protons of the two methyl groups (CH₃) at positions 6 and 7 of the quinoxaline core.

A singlet representing the two equivalent protons on the quinoxaline ring at positions 5 and 8.

A series of multiplets in the aromatic region, which correspond to the ten protons of the two phenyl groups attached at positions 2 and 3.

The specific chemical shifts (δ) and multiplicities from experimental data are detailed in the table below.

Chemical Shift (δ ppm)MultiplicityIntegration (No. of H)AssignmentReference
7.93Singlet (s)2HQuinoxaline-H (H-5, H-8) d-nb.info
7.50Doublet of doublets (dd)4HPhenyl-H d-nb.info
7.35 - 7.29Multiplet (m)6HPhenyl-H d-nb.info
2.52Singlet (s)6HMethyl-H (6,7-CH₃) d-nb.info

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The ¹³C NMR spectrum, typically recorded in CDCl₃, shows signals for the methyl carbons, the carbons of the quinoxaline core, and the carbons of the phenyl substituents. The key resonances include:

A signal in the aliphatic region corresponding to the two equivalent methyl group carbons.

Multiple signals in the aromatic region for the carbons of the quinoxaline ring system and the two phenyl rings. The quaternary carbons, which are not attached to any protons, often show distinct chemical shifts.

Specific chemical shifts from reported data are compiled in the following table.

Chemical Shift (δ ppm)AssignmentReference
152.61Quaternary C (C-2, C-3) d-nb.info
140.63Aromatic C d-nb.info
140.34Aromatic C d-nb.info
139.51Aromatic C d-nb.info
129.96Aromatic C d-nb.info
128.63Aromatic C d-nb.info
128.33Aromatic C d-nb.info
128.30Aromatic C d-nb.info
20.55Methyl C (6,7-CH₃) d-nb.info

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds in the methyl and aromatic groups, C=N and C=C bonds within the quinoxaline and phenyl rings, and C-N bonds.

While specific experimental IR data for this compound was not found in the reviewed sources, characteristic vibrational frequencies for related quinoxaline structures typically appear in regions corresponding to aromatic C-H stretching above 3000 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C=C aromatic ring stretching in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.

The molecular formula for this compound is C₂₂H₁₈N₂. The expected molecular weight is approximately 310.40 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to this mass. HRMS would provide a highly precise mass measurement, confirming the C₂₂H₁₈N₂ composition. However, specific experimental MS or HRMS data for this compound were not available in the provided search results.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. These techniques provide insights into the electronic structure and photophysical properties of the compound.

Quinoxaline derivatives are known to be photoactive, and their spectra are characterized by π-π* and n-π* transitions. The absorption and emission maxima (λ_max) depend on the specific substitution pattern and the solvent used. For this compound, one would expect absorption bands related to the conjugated π-system of the diphenylquinoxaline core. Detailed experimental data on the UV-Vis absorption and photoluminescence emission for this specific compound were not located in the searched literature.

Elemental Analysis

Elemental analysis is a process that determines the elemental composition (by percentage) of a compound. For a pure sample of this compound (C₂₂H₁₈N₂), the theoretical elemental composition can be calculated. This analytical technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound by comparing the experimentally found percentages with the calculated values.

The theoretical elemental composition is presented below. No experimental (found) values were reported in the reviewed sources.

ElementCalculated (%)
Carbon (C)85.13
Hydrogen (H)5.84
Nitrogen (N)9.03

Theoretical and Computational Chemistry of 6,7 Dimethyl 2,3 Diphenylquinoxaline

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the geometry and electronic properties of quinoxaline (B1680401) derivatives. By solving approximations of the Schrödinger equation, these methods can predict molecular orbitals and energy levels with high accuracy. The choice of functional, such as B3LYP, and basis set, like 6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For quinoxaline derivatives, DFT calculations show that the HOMO is typically delocalized over the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient quinoxaline core. In 6,7-Dimethyl-2,3-diphenylquinoxaline, the phenyl groups and the quinoxaline ring system constitute the primary π-conjugated system. The methyl groups at the 6 and 7 positions act as weak electron-donating groups, which can slightly raise the HOMO energy level compared to the unsubstituted 2,3-diphenylquinoxaline (B159395).

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability. mdpi.com Theoretical studies on related 2,3-diphenylquinoxaline derivatives designed for electronic applications have shown HOMO levels around -5.60 eV to -5.83 eV and LUMO levels around -3.04 eV to -3.16 eV, resulting in energy gaps of approximately 2.56 eV to 2.67 eV. d-nb.inforesearchgate.net These values are indicative of semiconducting materials where intramolecular charge transfer can readily occur upon excitation. d-nb.inforesearchgate.net

Table 1: Representative Frontier Orbital Energies for 2,3-Diphenylquinoxaline Derivatives (Note: Data for illustrative derivatives, as specific values for this compound are not available in the cited literature.)

Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative A d-nb.inforesearchgate.net -5.60 -3.04 2.56

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For π-conjugated systems like this compound, the absorption spectra are typically characterized by intense π-π* transitions and weaker n-π* transitions.

Theoretical UV-Vis spectra calculated for complex 2,3-diphenylquinoxaline derivatives show broad absorption peaks in the visible light region (e.g., 300–700 nm), which are attributed to π–π* transitions and intramolecular charge-transfer processes. d-nb.inforesearchgate.net For the related compound 6-methyl-2,3-diphenylquinoxaline, experimental UV-Vis spectra show absorption maxima corresponding to n-π* and π-π* transitions at approximately 347.50 nm and 248.50 nm, respectively. vixra.org Computational predictions for this compound would be expected to show similar transitions, with slight shifts due to the electronic effects of the second methyl group. The TD-DFT method can also predict the oscillator strength (f) of these transitions, which relates to the intensity of the absorption bands. d-nb.inforesearchgate.net

Investigation of Charge Transfer Phenomena and Electronic Properties

The structure of this compound, featuring phenyl groups attached to an electron-deficient quinoxaline core, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. vixra.org The phenyl rings act as electron-donating components, while the quinoxaline moiety serves as the electron-accepting component. This D-A (Donor-Acceptor) characteristic is fundamental to the electronic and optical properties of many quinoxaline derivatives. rsc.org

Binding Energy Calculations and Molecular Interactions

Computational methods can be employed to calculate the binding energy and investigate the nature of non-covalent interactions between this compound and other chemical entities, such as metal ions or other molecules. These calculations are vital for understanding the formation and stability of molecular complexes. DFT is commonly used to optimize the geometry of the complex and calculate the interaction energy. This energy is typically determined by subtracting the energies of the isolated molecules from the total energy of the optimized complex. rsc.org

The nitrogen atoms in the quinoxaline ring are primary sites for coordination with metal ions. The strength of this interaction, or binding energy, depends on the metal ion and the electronic properties of the quinoxaline ligand. The electron-donating methyl groups in this compound would slightly increase the electron density on the quinoxaline ring system, potentially enhancing its binding affinity for electrophilic species compared to the unsubstituted analog. For example, studies on related semicarbazone complexes with various metal ions have shown that interaction energies can range from approximately -20 to over -800 kJ mol⁻¹, depending on the nature of the bond (e.g., coordinative vs. partially covalent). mdpi.com Such calculations can elucidate the stability and structure of potential metal complexes involving this quinoxaline derivative.

Computational Design and Prediction of Novel Quinoxaline Derivatives

The computational framework established for studying quinoxalines allows for the in silico design and prediction of properties for novel derivatives. By systematically modifying the parent structure of this compound—for instance, by introducing various electron-donating or electron-withdrawing substituents on the phenyl rings or the quinoxaline core—researchers can tune the electronic and optical properties for specific applications. rsc.orgmdpi.com

DFT and TD-DFT calculations can predict how these modifications will affect the HOMO/LUMO energy levels, the energy gap, and the absorption spectra. nih.gov For example, adding strong electron-withdrawing groups is expected to lower both HOMO and LUMO levels and potentially narrow the energy gap, leading to a red-shift in the absorption spectrum. Conversely, adding stronger electron-donating groups would raise the HOMO level. This predictive power accelerates the discovery of new materials by allowing scientists to screen a large number of potential candidate molecules computationally before committing to their chemical synthesis, saving significant time and resources. mdpi.comnih.gov

Advanced Materials Applications of 6,7 Dimethyl 2,3 Diphenylquinoxaline and Its Derivatives

Organic Semiconductors and Electronic Materials

The electron-accepting properties of the quinoxaline (B1680401) moiety make its derivatives highly suitable for use as organic semiconductors. These materials are the active components in a range of electronic devices, where their ability to transport electrons (n-type semiconductivity) is particularly valued. The performance of these devices is intimately linked to the molecular structure of the organic semiconductor, which influences critical parameters such as charge carrier mobility, energy level alignment with other materials, and stability.

Role in Organic Light-Emitting Diodes (OLEDs) as Electron Transport Materials and Emitters

In Organic Light-Emitting Diodes (OLEDs), the efficient injection and transport of both holes and electrons are crucial for achieving high brightness and efficiency. Due to the often lower electron mobility compared to hole mobility in many organic materials, the development of high-performance electron transport materials (ETMs) is a key area of research. Quinoxaline derivatives, with their electron-deficient core, are excellent candidates for ETMs as they facilitate the transport of electrons from the cathode to the emissive layer where charge recombination occurs.

Researchers have designed and synthesized novel quinoxaline-phosphine oxide small molecules (QPSMs) to serve as the electron transport layer (ETL) in solution-processable OLEDs. doaj.org By tuning the functional groups on the 2,3-diphenylquinoxaline (B159395) core, the dipole moments and energy levels of the molecules can be controlled, which in turn improves electron injection and transport. doaj.org An optimized OLED device employing a derivative, (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1), as the ETL demonstrated a notable external quantum efficiency (EQE). doaj.org

OLED Performance with a 2,3-Diphenylquinoxaline Derivative as the Electron Transport Layer
DerivativeRoleMaximum External Quantum Efficiency (EQE)
(4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1)Electron Transport Layer (ETL)6.12%

Beyond their role in charge transport, quinoxaline derivatives are also explored as emitters, particularly for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs.

Application in Organic Field-Effect Transistors (OFETs) as N-type Semiconductors

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. While many organic semiconductors are p-type (hole-transporting), the development of stable and efficient n-type (electron-transporting) materials is essential for creating complementary circuits, which are more power-efficient. The inherent electron-deficient nature of the quinoxaline ring system makes its derivatives promising candidates for n-type semiconductors.

OFET Performance of Polymers Based on 2,3-Diphenylquinoxaline Derivatives
Polymer DerivativeCharge Transport TypeConditionHole Mobility (μh) [cm² V⁻¹ s⁻¹]On/Off Ratio
Poly(quinacridone-diphenylquinoxaline) (PQCTQx)p-typePristine Film6.1 x 10⁻³1.7 x 10⁵
Annealed at 150 °C1.2 x 10⁻²3.0 x 10⁵
PQ1 (IDT-Quinoxaline Copolymer)p-type-up to 0.12-

Integration into Organic Photovoltaic (OPV) Devices (e.g., Non-Fullerene Acceptors)

In the field of organic photovoltaics (OPVs), there has been a significant shift from fullerene-based acceptors to non-fullerene acceptors (NFAs) due to the latter's advantages in tunable energy levels, broad absorption spectra, and morphological stability. The electron-accepting quinoxaline core is an attractive building block for designing high-performance NFAs.

By engineering the central core of NFAs based on quinoxaline, researchers have been able to fine-tune the molecular geometry and film morphology, which are critical for efficient exciton (B1674681) dissociation and charge transport in solar cells. A study on three NFAs with different-sized quinoxaline-based cores revealed that a smaller core (in derivative Qx-BO-3) led to better planarity and crystallinity. rsc.org When blended with the polymer donor PM6, the solar cell based on PM6:Qx-BO-3 achieved a remarkable power conversion efficiency (PCE), significantly outperforming the devices with larger quinoxaline cores. rsc.org This demonstrates the immense potential of quinoxaline-based materials in advancing the efficiency of organic solar cells.

Photovoltaic Performance of an OPV Device with a Quinoxaline-Core Based Non-Fullerene Acceptor
Device ConfigurationOpen-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA cm⁻²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
PM6:Qx-BO-30.87825.3376.617.03

Use in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor. The design of the dye is critical to the cell's performance, influencing light absorption, electron injection, and dye regeneration. The 2,3-diphenylquinoxaline moiety has been incorporated into the structure of organic sensitizer dyes, often acting as an auxiliary acceptor or as part of the π-conjugated bridge that links an electron donor to an electron acceptor/anchoring group.

Sensors and Molecular Probes

The photophysical properties of quinoxaline derivatives, specifically their fluorescence, make them highly suitable for applications in chemical sensing. The electron-deficient nature of the quinoxaline ring can be perturbed by interaction with specific analytes, leading to a detectable change in the compound's color (chromogenic response) or fluorescence (fluorogenic response).

Fluorogenic and Chromogenic Sensing Applications

Functionalized quinoxaline derivatives have been developed as chemosensors for detecting a variety of analytes, including ions and changes in pH. The sensing mechanism often relies on the interaction of the analyte with specific functional groups attached to the quinoxaline core. This interaction alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a change in its absorption or emission spectrum.

For example, an aminoquinoxaline derivative, QC1, has been shown to act as a dual optical chemosensor for pH in acidic aqueous solutions. mdpi.com The protonation of the amino groups in acidic conditions modifies the electronic structure of the molecule, causing a distinct color change from yellow to red and a corresponding shift in its fluorescence emission. mdpi.com Such sensors are valuable for their ability to provide a visual and instrumental readout for pH monitoring in various applications. The photophysical properties of this sensor, including its absorption and emission maxima and quantum yield, have been characterized to establish its utility. mdpi.com

Photophysical Properties of Aminoquinoxaline pH Sensor QC1 in Chloroform (B151607)
CompoundAbsorption λmax [nm] (ε [M⁻¹ cm⁻¹])Emission λem [nm]Quantum Yield (Φem)
QC1414 (12,000)4820.29

pH Sensing Capabilities

While direct studies on the pH sensing capabilities of 6,7-Dimethyl-2,3-diphenylquinoxaline are not extensively documented in publicly available literature, the broader family of quinoxaline derivatives has demonstrated significant potential as effective pH indicators. These compounds can act as dual optical chemosensors, exhibiting changes in both their absorption and emission spectra in response to varying pH levels. mdpi.com

The mechanism behind the pH sensitivity of quinoxalines often involves the protonation of the nitrogen atoms within the pyrazine (B50134) ring. This protonation alters the electronic distribution within the molecule, leading to observable shifts in its photophysical properties. For instance, a water-soluble quinoxaline derivative has been shown to be an efficient dual-responsive optical pH indicator in the acidic range of pH 1–5. mdpi.com In acidic solutions, the protonation of the quinoxaline ring can lead to a substantial change in its photophysical properties, which can be monitored by UV-vis and fluorescence spectroscopy. mdpi.com

It is plausible that this compound could exhibit similar pH-responsive behavior. The electron-donating methyl groups at the 6 and 7 positions and the phenyl groups at the 2 and 3 positions would influence the electron density of the quinoxaline core, potentially tuning its pKa and the spectral response to pH changes. Further research is required to fully characterize the pH sensing capabilities of this specific compound.

Supramolecular Chemistry and Ligand Design

The rigid and planar structure of the quinoxaline core, combined with the potential for functionalization at various positions, makes this compound an attractive building block in supramolecular chemistry and for the design of specialized ligands.

Building Blocks for Dendrimers and Macrocycles

Dendrimers and macrocycles are complex, highly branched, or cyclic molecules with a wide range of applications, from drug delivery to catalysis. The synthesis of these structures relies on the use of well-defined building blocks that can be iteratively coupled. nih.gov While there is no direct report of this compound being used in dendrimer or macrocycle synthesis, the quinoxaline moiety is a known component in such structures.

The rigid nature of the quinoxaline unit can impart a defined shape and conformational pre-organization to the resulting macromolecule. This is a crucial aspect in the design of macrocycles for specific guest recognition. Furthermore, the synthetic accessibility of quinoxaline derivatives allows for the introduction of various functional groups, which can then be used for further branching or cyclization reactions. The synthesis of macrocycles can be approached through various strategies, including those that rely on the combinatorial assembly of multiple building blocks. nih.govresearchgate.net

The potential for this compound to be used as a building block is evident. The phenyl groups could be functionalized to allow for connection to other monomers, leading to the formation of dendrimers or macrocyclic structures. The dimethyl groups also offer sites for further chemical modification.

Ligands for Transition Metal Complexes in Catalysis or Material Science

The nitrogen atoms in the pyrazine ring of the quinoxaline core possess lone pairs of electrons, making them excellent coordination sites for transition metals. rdd.edu.iq This property allows quinoxaline derivatives to function as ligands in the formation of metal complexes with interesting catalytic and material properties. isca.inmdpi.com

While research on this compound as a ligand is limited, studies on the closely related 2,3-di(2-pyridyl)quinoxaline (dpq) ligand demonstrate the potential of this class of compounds. The dpq (B32596) ligand, which features pyridyl groups instead of phenyl groups at the 2 and 3 positions, forms stable complexes with a variety of transition metals. rsc.org These complexes have been investigated for their electrochemical and photophysical properties, which are crucial for applications in areas such as molecular electronics and photocatalysis. rsc.org

The substitution of pyridyl groups with phenyl groups, as in this compound, would alter the electronic properties and steric hindrance of the ligand, which in turn would influence the properties of the resulting metal complexes. The phenyl groups are less coordinating than pyridyl groups, meaning that the coordination to the metal center would likely occur exclusively through the nitrogen atoms of the quinoxaline ring. The electronic effects of the dimethyl and diphenyl substituents would modulate the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond and the catalytic activity or material properties of the complex.

Other Industrial and Research Applications

Beyond the applications in sensing and supramolecular chemistry, this compound and its derivatives are being explored for other industrial and research purposes.

Corrosion Inhibition Studies

Quinoxaline derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netbohrium.comresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that inhibits the corrosion process. The adsorption can occur through both physical (electrostatic) and chemical interactions. researchgate.net

The inhibition mechanism of quinoxaline derivatives is attributed to the presence of the heteroatoms (nitrogen) and the π-electrons of the aromatic rings. These features allow the molecule to interact with the vacant d-orbitals of the metal, leading to strong adsorption. The planarity of the quinoxaline ring system facilitates effective surface coverage.

Studies on various quinoxaline derivatives have shown that their inhibition efficiency increases with concentration. bohrium.com The nature of the substituents on the quinoxaline ring also plays a crucial role in determining the inhibition performance. For example, computational studies on a hydrazinylidene-based quinoxaline derivative have provided insights into its adsorption and inhibition mechanism.

While direct experimental data on this compound is not available, the general principles of corrosion inhibition by quinoxalines suggest that it would be an effective corrosion inhibitor. The electron-donating methyl groups would enhance the electron density on the quinoxaline ring system, promoting its adsorption onto the metal surface. The bulky phenyl groups could also contribute to a more effective surface coverage.

Below is a table summarizing the corrosion inhibition efficiency of two quinoxaline derivatives from a recent study, illustrating the typical performance of this class of compounds.

InhibitorConcentration (M)Inhibition Efficiency (%)
QN-CH3 10⁻³89.07
QN-Cl 10⁻³87.64
Data for (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) and (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) in 1.0 M HCl.

Chemically Controllable Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. frontiersin.orgglobenewswire.com This property makes them attractive for a variety of applications, including molecular electronics, data storage, and drug delivery. frontiersin.org

The quinoxaline scaffold, with its rigid structure and responsive electronic properties, has the potential to be incorporated into molecular switch designs. While there are no specific reports on this compound being used as a molecular switch, the fundamental properties of the quinoxaline system are conducive to such applications.

For example, the protonation/deprotonation of the nitrogen atoms in the quinoxaline ring could be used as a pH-triggered switching mechanism. This would lead to changes in the molecule's conformation, electronic structure, and photophysical properties, which could be harnessed for a switching function. Similarly, redox processes involving the quinoxaline ring could be employed for electrochemical switching.

The development of quinoxaline-based molecular switches is an active area of research, and the specific substitution pattern of this compound could be exploited to fine-tune the switching properties for specific applications.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6,7-Dimethyl-2,3-diphenylquinoxaline?

Answer:
The synthesis typically involves condensation of 1,2-diketones with o-phenylenediamine derivatives. Key steps include:

  • Cyclocondensation : React 3,4-dimethyl-1,2-diketone with 2,3-diphenyl-1,2-diamine under acidic or thermal conditions.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves yield .
    Structural validation via 1H^1H-NMR and X-ray crystallography is critical to confirm regioselectivity and substituent orientation .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • X-ray crystallography : Resolve bond angles (e.g., C–N–C ≈ 120°) and torsional conformations (e.g., dihedral angles between aryl rings) to confirm molecular geometry .
  • IR spectroscopy : Identify quinoxaline ring vibrations (C=N stretching ~1600 cm1^{-1}) and methyl C–H bending (~1375 cm1^{-1}) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
    Cross-validation with computational models (DFT) ensures accuracy in assignments .

Advanced: How can researchers optimize reaction conditions to address low yields in the synthesis of this compound?

Answer:

  • Factorial design : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify dominant factors. For example, a 23^3 factorial design can isolate temperature (80–120°C) as a critical variable .
  • In situ monitoring : Use 1H^1H-NMR or HPLC to track intermediate formation and adjust stoichiometry dynamically .
  • Byproduct analysis : Characterize side products (e.g., mono-condensed intermediates) via LC-MS to refine reaction pathways .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-technique validation : Combine 13C^{13}C-NMR (to confirm methyl group coupling) with X-ray data (to resolve positional isomerism) .
  • Computational benchmarking : Compare experimental IR/Raman spectra with DFT-simulated spectra (B3LYP/6-31G* basis set) to validate electronic transitions .
  • Crystallographic refinement : Apply SHELXL-97 to correct for thermal motion artifacts in X-ray data, ensuring accurate bond-length measurements (±0.01 Å) .

Advanced: What theoretical frameworks guide the study of electronic properties in this compound?

Answer:

  • Frontier Molecular Orbital (FMO) theory : Calculate HOMO-LUMO gaps (e.g., using Gaussian09) to predict redox behavior and charge-transfer interactions .
  • Conformational analysis : Use molecular dynamics (MD) simulations to model steric effects of methyl and phenyl groups on planarity and π-stacking .
  • Density Functional Theory (DFT) : Correlate calculated dipole moments with experimental solvatochromism to assess polarity-driven applications .

Advanced: How can researchers design experiments to investigate substituent effects on the quinoxaline core?

Answer:

  • Comparative synthesis : Replace methyl groups with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups and analyze 1H^1H-NMR chemical shifts .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates and establish Hammett correlations for substituent effects .
  • Thermogravimetric analysis (TGA) : Assess thermal stability trends (decomposition onset temperatures) to link substituents with material robustness .

Theoretical: How to integrate crystallographic data with computational models for predictive material design?

Answer:

  • Charge density analysis : Combine multipole refinement (X-ray data) with QTAIM calculations to map electron distribution in the quinoxaline core .
  • Machine learning (ML) : Train ML models on crystallographic databases (e.g., CCDC) to predict packing motifs and solubility parameters .
  • Crystal engineering : Leverage Hirshfeld surfaces to identify non-covalent interactions (C–H···π, van der Waals) driving supramolecular assembly .

Methodological: What strategies mitigate challenges in purifying this compound?

Answer:

  • Membrane technologies : Employ nanofiltration (MWCO ~500 Da) to separate unreacted diamine precursors .
  • Crystallization additives : Use seed crystals or surfactants (e.g., CTAB) to control polymorphism during recrystallization .
  • Chromatographic gradients : Optimize reverse-phase HPLC (C18 column, acetonitrile/water) for high-purity isolation (>99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethyl-2,3-diphenylquinoxaline
Reactant of Route 2
Reactant of Route 2
6,7-Dimethyl-2,3-diphenylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.